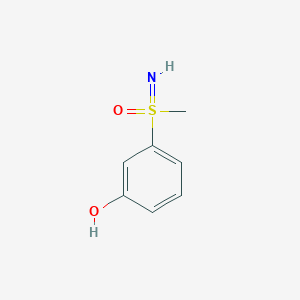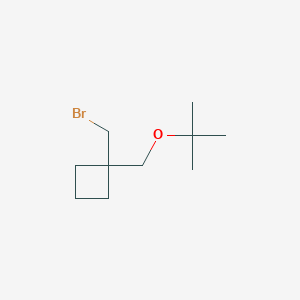
1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a tert-butoxymethyl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through [2+2] cycloaddition reactions of alkenes.
Introduction of the tert-butoxymethyl group: This can be done by reacting the cyclobutane with tert-butyl alcohol in the presence of an acid catalyst.
Bromomethylation: The final step involves the bromomethylation of the cyclobutane ring, which can be achieved using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: The compound can be reduced to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-1-(tert-butoxymethyl)cyclobutane.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be used in the synthesis of pharmaceutical agents.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane would depend on its specific application. For example, in a nucleophilic substitution reaction, the bromomethyl group would act as a leaving group, allowing the nucleophile to attach to the cyclobutane ring.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-1-(tert-butoxymethyl)cyclobutane: Similar structure but with a chlorine atom instead of a bromine atom.
1-(Bromomethyl)-1-(methoxymethyl)cyclobutane: Similar structure but with a methoxymethyl group instead of a tert-butoxymethyl group.
Propiedades
Fórmula molecular |
C10H19BrO |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-[(2-methylpropan-2-yl)oxymethyl]cyclobutane |
InChI |
InChI=1S/C10H19BrO/c1-9(2,3)12-8-10(7-11)5-4-6-10/h4-8H2,1-3H3 |
Clave InChI |
VDBINLDGDVQWFI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC1(CCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


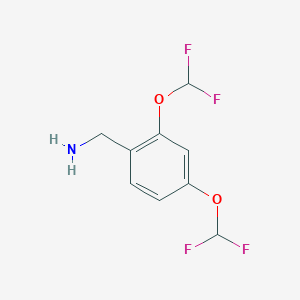
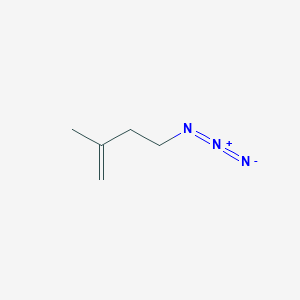

![2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride](/img/structure/B13647681.png)
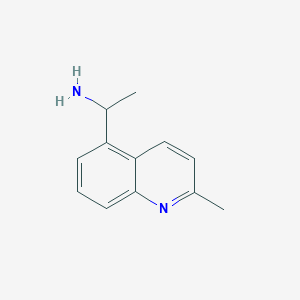


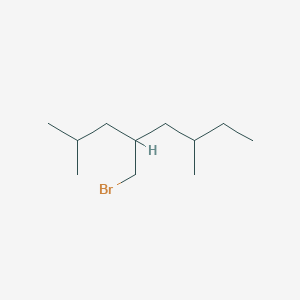
![(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/no-structure.png)

